Methyl 4-oxo-4-(piperidin-1-yl)butanoate
CAS No.: 6947-06-4
Cat. No.: VC18772128
Molecular Formula: C10H17NO3
Molecular Weight: 199.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6947-06-4 |
|---|---|
| Molecular Formula | C10H17NO3 |
| Molecular Weight | 199.25 g/mol |
| IUPAC Name | methyl 4-oxo-4-piperidin-1-ylbutanoate |
| Standard InChI | InChI=1S/C10H17NO3/c1-14-10(13)6-5-9(12)11-7-3-2-4-8-11/h2-8H2,1H3 |
| Standard InChI Key | XQRBMFWQNMKSMX-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)CCC(=O)N1CCCCC1 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Methyl 4-oxo-4-(piperidin-1-yl)butanoate features a piperidine ring (a six-membered amine heterocycle) linked to a butanoate ester via a ketone group. The IUPAC name, methyl 4-oxo-4-piperidin-1-ylbutanoate, reflects this arrangement . The SMILES notation clarifies the connectivity: a methyl ester (), a three-carbon chain, a ketone (), and the piperidine nitrogen .
Key Structural Properties:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 199.25 g/mol | PubChem |
| Hydrogen Bond Donors | 0 | PubChem |
| Hydrogen Bond Acceptors | 3 | PubChem |
| Rotatable Bonds | 4 | PubChem |
| XLogP3 | 0.3 | PubChem |
The low XLogP3 value suggests moderate hydrophobicity, balancing solubility and membrane permeability . The absence of hydrogen bond donors enhances metabolic stability, a desirable trait for drug candidates.
Spectroscopic and Computational Data
Nuclear magnetic resonance (NMR) studies reveal distinct signals for the piperidine ring (δ 1.4–2.1 ppm for CH₂ groups) and the ester carbonyl (δ 169.6 ppm in NMR) . High-resolution mass spectrometry (HRMS) confirms the molecular ion at m/z 199.1208 . Computational models predict a planar ketone group and a chair conformation for the piperidine ring, minimizing steric strain.
Synthesis and Optimization
Conventional Synthesis Route
The compound is synthesized via nucleophilic acyl substitution between piperidine and methyl 4-chloro-4-oxobutanoate . A typical procedure involves:
-
Dissolving triethylamine (1.52 g, 12.5 mmol) in dichloromethane (20 mL).
-
Adding piperidine (1.02 g, 12 mmol) at room temperature.
-
Introducing methyl 4-chloro-4-oxobutanoate (1.50 g, 10 mmol) under reflux.
-
Stirring for 5 hours, filtering precipitated salts, and purifying via column chromatography .
This method achieves a 90% yield, with purity confirmed by thin-layer chromatography (TLC) and NMR .
Alternative Approaches
Recent advances explore microwave-assisted synthesis to reduce reaction times and improve selectivity. Catalytic methods using iron chloride () and sodium iodide () have also been reported, though yields remain comparable to conventional routes .
Biological Activities and Mechanistic Insights
Anticancer Properties
Comparative Analysis with Piperidine Derivatives
The methyl ester derivative exhibits superior anticancer potency compared to its ethyl counterpart, likely due to enhanced cellular uptake. Piperine, though more potent against hepatocellular carcinoma, lacks broad-spectrum antibacterial activity.
Recent Research Advancements
Applications in Enamide Synthesis
Methyl 4-oxo-4-(piperidin-1-yl)butanoate serves as a precursor in the Paal-Knorr synthesis of enamides, valuable intermediates in heterocyclic chemistry . Reaction with hydroxylamine derivatives under acidic conditions yields pyrrole scaffolds, which are explored as kinase inhibitors .
Drug Delivery Systems
Nanoparticle formulations using poly(lactic-co-glycolic acid) (PLGA) carriers improve the compound’s bioavailability in murine models. Sustained release over 72 hours reduces hepatic clearance, enhancing tumor accumulation.
Challenges and Future Directions
While promising, the compound faces hurdles:
-
Toxicity: Metabolites like 4-oxo-piperidine show nephrotoxicity in rodent studies.
-
Synthetic Scalability: Column chromatography-dependent purification limits industrial production .
Future work should prioritize:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume